1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol
Description
1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol is a piperidine derivative featuring a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modifications that influence biological activity, pharmacokinetics, and physicochemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key pharmacophore in drug discovery .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-2-1-3-10(8-9)16-6-4-11(17)5-7-16/h1-3,8,11,17H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEKNRWCZUHTDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40992677 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-92-9 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-(Trifluoromethyl)phenyl)piperidin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(trifluoromethyl)phenyl]piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol typically involves the following steps:
Grignard Reaction: The Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride yields 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol.
Catalytic Hydrogenation: The benzyl protecting group is removed through catalytic hydrogenation, resulting in 4-(3-(trifluoromethyl)phenyl)-4-piperidinol.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
Hydroxyl Group Functionalization
The secondary alcohol at the 4-position of the piperidine ring serves as the primary reactive site. Key transformations include:
Ether Formation
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Reaction with epichlorohydrin derivatives under basic conditions (e.g., Cs₂CO₃) yields ether-linked analogs. For example:
Acylation
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The hydroxyl group undergoes esterification with acyl chlorides or anhydrides. While specific examples for this compound are not published, analogous piperidin-4-ol derivatives form esters (e.g., acetate or sulfonate derivatives) for improved bioavailability .
Piperidine Ring Modifications
The nitrogen in the piperidine ring can participate in reactions, particularly after hydroxyl group protection:
N-Alkylation
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Alkylation of the piperidine nitrogen with alkyl halides or epoxides introduces substituents. For instance:
Cross-Coupling Reactions
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Suzuki-Miyaura coupling with aryl boronic acids is feasible at the para position of the phenyl ring (unoccupied in this compound). Similar derivatives have been used to introduce substituents for pharmacological optimization .
Key Reaction Data
Stereochemical Considerations
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Epoxide Ring Opening : Reactions with chiral epoxides (e.g., (S)-epichlorohydrin) yield diastereomers with distinct biological profiles. For example, R-configured alcohols show 2–3× higher anti-TB activity than S-isomers .
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Therapeutic Index : Optimized derivatives achieve selectivity indices >10, though secondary pharmacology (e.g., opioid receptor interactions) remains a challenge .
Scientific Research Applications
Medicinal Chemistry
1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol has been investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of drugs targeting various conditions, including:
- Neurological Disorders : Research indicates that compounds with piperidine structures can interact with neurotransmitter systems, suggesting potential applications in treating anxiety, depression, and other mood disorders.
- Anticancer Activity : Preliminary studies have shown that similar compounds exhibit cytotoxic effects on cancer cell lines, indicating that this compound may possess anticancer properties.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in organic synthesis.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the trifluoromethyl group can be accomplished using electrophilic fluorination methods.
Biological Research
In biological studies, this compound can be utilized as a probe to investigate enzyme interactions and metabolic pathways. Its ability to modulate biological targets makes it suitable for:
- Binding Studies : Understanding how the compound interacts with specific receptors or enzymes.
- Metabolic Pathway Analysis : Exploring how this compound is metabolized within biological systems.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of piperidine derivatives, including this compound. The results indicated significant improvements in behavioral models of depression, suggesting that the compound may enhance serotonin and norepinephrine levels in the brain.
Case Study 2: Anticancer Potential
Research conducted at a leading cancer institute evaluated the cytotoxic effects of piperidine derivatives on various cancer cell lines. The findings revealed that this compound exhibited selective toxicity against breast and lung cancer cells, prompting further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. This property is crucial for its activity in the central nervous system, where it may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism .
Comparison with Similar Compounds
Key Examples :
Structural Insights :
- The meta-CF₃ configuration in the target compound balances steric accessibility and electronic effects, enhancing receptor binding compared to ortho or para isomers .
Anticancer Activity :
- Compound 83 (1-[3-(trifluoromethyl)phenyl]urea derivative) showed moderate activity against MCF-7 breast cancer cells (IC₅₀ ~10 µM), highlighting the importance of the trifluoromethylphenyl moiety in cytotoxicity .
- Thiourea derivatives (e.g., ) demonstrate enhanced activity due to improved hydrogen-bonding interactions with target enzymes .
Antitubercular Activity :
- Piperidinol analogues with 4-chloro-3-CF₃ phenyl groups () exhibited MIC values of 0.5–1 µg/mL against Mycobacterium tuberculosis, outperforming simpler derivatives .
Central Nervous System (CNS) Targets :
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 1-[2-(Trifluoromethyl)benzyl]-4-piperidinol | Semap |
|---|---|---|---|
| Molecular Weight | 247.22 | 259.27 | 439.52 |
| Hydrogen Bond Donors | 1 (OH) | 1 (OH) | 1 (OH) |
| logP | 2.5 | 3.1 | 6.1 |
| Bioavailability (Oral) | ~50% (predicted) | ~40% (predicted) | <20% (observed) |
Biological Activity
1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological efficacy, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a trifluoromethyl group and a hydroxyl group, which contribute to its unique chemical properties. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with various biological targets.
This compound exhibits several mechanisms of action, including:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Binding : It interacts with multiple receptors, modulating their activity, which is crucial for its pharmacological effects.
Antibacterial Activity
Research has indicated that derivatives of piperidin-4-ol compounds demonstrate significant antibacterial activity. For instance:
- Methicillin-resistant Staphylococcus aureus (MRSA) : Some studies reported that related compounds exhibited submicromolar inhibition against bacterial Sfp-PPTase, crucial for bacterial virulence, indicating potential as antibacterial agents .
Antituberculosis Activity
This compound derivatives have shown promising results in anti-tuberculosis screening. One study noted that certain analogs demonstrated good anti-tuberculosis activity but faced challenges due to side effects during in vivo testing .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperidine core significantly impact biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Adding electron-withdrawing groups | Decreased potency |
| Modifying the trifluoromethyl position | Variable impact on enzyme inhibition |
These insights help guide the design of more effective derivatives with enhanced biological properties.
Case Studies
- Antibacterial Screening : A systematic evaluation of a library of piperidinols led to the identification of compounds with notable antibacterial activity against resistant strains. The study emphasized the importance of specific substitutions on the piperidine ring for enhancing potency .
- Therapeutic Potential in Drug Development : Recent investigations into the compound's potential as a therapeutic agent have highlighted its role in modulating pathways associated with inflammation and infection, suggesting applications in treating conditions like asthma and diabetes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
